molecular formula C18H15N3O2S B2843231 N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide CAS No. 897459-17-5

N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

Cat. No. B2843231
CAS RN: 897459-17-5
M. Wt: 337.4
InChI Key: IBYQBZHKSMJKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, carbothioamides were generated in high yield by reacting furan imidazolyl ketone with N-arylthiosemicarbazide in EtOH with a catalytic amount of conc. HCl .


Chemical Reactions Analysis

The reaction of carbothioamides with hydrazonyl chlorides in EtOH with triethylamine at reflux produced 1,3-thiazole derivatives .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Antiamoebic Activity : A study by Ansari et al. (2016) explored the synthesis of furan-thiazolidinone hybrids, which demonstrated remarkable antiamoebic activity. This research highlights the potential of compounds like N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide in the development of novel antiamoebic agents.

  • Antibacterial and Antifungal Properties : Devi et al. (2022) synthesized derivatives related to the compound and evaluated their antibacterial and antifungal activities. They found that certain derivatives showed excellent activity against various microorganisms, underscoring the compound's potential as an antimicrobial agent (Devi et al., 2022).

Therapeutic Applications

  • Anticonvulsant Activities : Kohn et al. (1993) studied alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including compounds with structures similar to this compound. They found these compounds to have excellent protection against seizures in mice, suggesting potential anticonvulsant applications (Kohn et al., 1993).

  • Antinociceptive and Anti-inflammatory Properties : Selvam et al. (2012) synthesized thiazolopyrimidine derivatives, showing significant antinociceptive and anti-inflammatory activities. This research highlights the potential use of compounds like this compound in pain management and inflammation treatment (Selvam et al., 2012).

Antimicrobial Activity

  • Anti-Helicobacter pylori Agents : Katsura et al. (1999) synthesized and evaluated compounds for antimicrobial activity against Helicobacter pylori. Their findings suggest that derivatives of this compound could be potent anti-H. pylori agents (Katsura et al., 1999).

Chemical and Structural Analysis

  • Crystal Structure and Vibrational Properties : Sun et al. (2021) conducted a study on the crystal structure and vibrational properties of a compound related to this compound. Their research contributes to understanding the molecular and structural characteristics of such compounds (Sun et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(19-10-15-7-4-8-23-15)9-14-12-24-18-20-16(11-21(14)18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYQBZHKSMJKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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